An In-depth Technical Guide to 2-(4-(3,5-difluorophenyl)phenyl)acetic acid
An In-depth Technical Guide to 2-(4-(3,5-difluorophenyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive technical overview of 2-(4-(3,5-difluorophenyl)phenyl)acetic acid , a specialized biphenyl acetic acid derivative. As of this writing, this compound is not listed with a specific CAS number in major chemical databases, suggesting it is a novel or non-commercial entity requiring custom synthesis. Its structure, featuring a fluorinated biphenyl scaffold, positions it as a compound of significant interest for medicinal chemistry and drug discovery.
The IUPAC name for the target molecule is 2-(4-(3,5-difluorophenyl)phenyl)acetic acid . This guide will detail a robust synthetic pathway, elucidate the underlying reaction mechanisms, predict its physicochemical properties, and discuss its potential applications in the pharmaceutical landscape. The strategic incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Therefore, understanding the synthesis and properties of this fluorinated scaffold is of paramount importance.
Physicochemical Properties
While experimental data for the target compound is unavailable, we can extrapolate its key properties based on structurally related analogs such as 4-biphenylacetic acid and various difluorophenylacetic acids.[3][4]
| Property | Predicted Value | Rationale & References |
| Molecular Formula | C₁₄H₁₀F₂O₂ | Based on chemical structure. |
| Molecular Weight | 248.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Biphenyl derivatives are typically crystalline solids at room temperature.[5] |
| Melting Point | 160-180 °C | Higher than phenylacetic acid (76-77 °C) and likely higher than 4-biphenylacetic acid (159-160 °C) due to the increased molecular weight and intermolecular interactions from the difluorophenyl group.[3][6] |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water | The biphenyl structure imparts lipophilicity, while the carboxylic acid group provides some polarity. Solubility in DMSO is a common characteristic of similar aromatic carboxylic acids.[3] |
| pKa | ~4.0 | The electron-withdrawing nature of the fluorine atoms may slightly lower the pKa compared to phenylacetic acid (pKa ~4.3), making it a slightly stronger acid.[6] |
Synthesis of 2-(4-(3,5-difluorophenyl)phenyl)acetic acid
The synthesis of the target compound can be efficiently achieved via a two-step process:
-
Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core by coupling an appropriate aryl halide with an arylboronic acid.
-
Ester Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.
This synthetic strategy is logical because the carboxylic acid functionality can be sensitive to the conditions of some cross-coupling reactions. Therefore, using a protected form, such as a methyl ester, is a common and effective approach.
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[7] In this proposed synthesis, we will couple methyl 4-bromophenylacetate with 3,5-difluorophenylboronic acid .
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromophenylacetate (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio). To this stirred suspension, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (e.g., 3-5 mol%).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure methyl 2-(4-(3,5-difluorophenyl)phenyl)acetate.
Step 2: Ester Hydrolysis
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard transformation, typically achieved under basic conditions followed by acidification.
-
Reaction Setup: Dissolve the purified methyl 2-(4-(3,5-difluorophenyl)phenyl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH) (e.g., 2 M, 3-4 eq) to the solution and stir at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours.[8] Monitor the disappearance of the starting material by TLC.
-
Acidification: Once the hydrolysis is complete, cool the reaction mixture in an ice bath and acidify with a cooled aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the pH is approximately 2. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to obtain the final 2-(4-(3,5-difluorophenyl)phenyl)acetic acid. Further purification can be achieved by recrystallization if necessary.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in its well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 4-bromophenylacetate to form a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation: The 3,5-difluorophenyl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₃PO₄) to form a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic groups on the palladium complex (the phenylacetate and the difluorophenyl moieties) are coupled, forming the new carbon-carbon bond of the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Applications in Drug Development
The 2-(4-(3,5-difluorophenyl)phenyl)acetic acid scaffold is a "privileged structure" in medicinal chemistry.[11] The biphenyl motif is found in numerous pharmacologically active compounds, and the phenylacetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).
The strategic placement of fluorine atoms can significantly enhance the therapeutic potential of a drug candidate by:
-
Improving Metabolic Stability: The carbon-fluorine bond is very strong, and fluorine atoms can block sites of oxidative metabolism, thereby increasing the drug's half-life.[12]
-
Enhancing Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, increasing binding affinity and potency.[1]
-
Modulating Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[2]
Given these properties, 2-(4-(3,5-difluorophenyl)phenyl)acetic acid and its derivatives are promising candidates for development as:
-
Anti-inflammatory agents
-
Anticancer agents
-
Antiviral compounds
-
Cardiovascular drugs [11]
Conclusion
While 2-(4-(3,5-difluorophenyl)phenyl)acetic acid may not be a commercially available compound, this guide has provided a robust and scientifically sound pathway for its synthesis and purification. The detailed protocols for the Suzuki-Miyaura cross-coupling and subsequent ester hydrolysis are based on well-established and reliable chemical transformations. The predicted physicochemical properties and the discussion of its potential applications underscore the relevance of this molecule in modern drug discovery. The unique combination of the biphenylacetic acid scaffold with a difluorinated phenyl ring makes it a highly attractive target for further investigation by researchers and scientists in the pharmaceutical industry.
References
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. [Link]
-
Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. - ResearchGate. [Link]
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2,2'-Biphenyldiacetic acid | C16H14O4 | CID 419552 - PubChem. [Link]
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Fluorine in drug discovery: Role, design and case studies. [Link]
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Phenylacetic acid - Wikipedia. [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
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Ester hydrolysis - Sciencemadness Discussion Board. [Link]
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Fluorinated Building Blocks for Medicinal Chemistry - Apollo Scientific. [Link]
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and - ResearchGate. [Link]
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Fluorinated scaffolds for antimalarial drug discovery - ResearchGate. [Link]
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Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia - Semantic Scholar. [Link]
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Fluorinated scaffolds for antimalarial drug discovery - Mayo Clinic. [Link]
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(PDF) Synthesis and Optical Properties of a Biphenyl Compound - ResearchGate. [Link]
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Phenylacetic acid production(PAA-precursor) - aecenar. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]
- The production method of methylphenylacetic acid - Google P
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
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